molecular formula C8H5Cl2NO2 B13931886 2,6-Dichloro-3-methoxyphenylisocyanate

2,6-Dichloro-3-methoxyphenylisocyanate

Cat. No.: B13931886
M. Wt: 218.03 g/mol
InChI Key: QPNHMDXFXSTDRN-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxyphenyl isocyanate is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and an isocyanate functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-methoxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-3-methoxyaniline with phosgene or triphosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the formation of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of 2,6-dichloro-3-methoxyphenyl isocyanate may involve the use of safer and more efficient reagents to minimize hazards associated with phosgene. Alternative methods, such as the use of diphosgene or other carbonylating agents, can be employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxyphenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

    Water: Hydrolyzes the isocyanate group to form amines.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2,6-Dichloro-3-methoxyphenyl isocyanate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Employed in the production of polymers and coatings due to its reactivity with various nucleophiles.

    Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.

    Agriculture: Used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-methoxyphenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and thiocarbamates.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenyl isocyanate
  • 2-Methoxyphenyl isocyanate

Comparison

2,6-Dichloro-3-methoxyphenyl isocyanate is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, 2,6-dichloro-3-methoxyphenyl isocyanate may exhibit different reactivity patterns and selectivity in synthetic applications.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

1,3-dichloro-2-isocyanato-4-methoxybenzene

InChI

InChI=1S/C8H5Cl2NO2/c1-13-6-3-2-5(9)8(7(6)10)11-4-12/h2-3H,1H3

InChI Key

QPNHMDXFXSTDRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N=C=O)Cl

Origin of Product

United States

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